Regioisomeric Urea Connectivity Drives Divergent CLK2 Binding Affinity
The target compound positions the urea nitrogen directly at the benzo[d][1,3]dioxol-5-yl ring, creating a distinct hydrogen-bond donor/acceptor geometry relative to the regioisomer BDBM50342910, where the urea is attached at the 6-position of the benzodioxole system [1]. BDBM50342910 displayed a Ki of 1,330 nM against CLK2 in a recombinant enzyme assay [1]. No quantitative CLK2 affinity data are currently available for the target compound, but the regioisomeric difference is predicted to alter hinge-region complementarity by ≥1 Å in the urea-to-kinase hinge hydrogen-bond distance, sufficient to shift kinase selectivity profiles [2].
| Evidence Dimension | CLK2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not yet determined |
| Comparator Or Baseline | BDBM50342910 (6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)phenyl)urea): Ki = 1,330 nM |
| Quantified Difference | Structural regioisomer difference expected to yield distinct Ki; no direct numerical Δ available pending experimental determination |
| Conditions | Recombinant human CLK2 kinase inhibition assay (BindingDB entry, temperature and pH not specified) [1] |
Why This Matters
Regioisomeric urea positioning is a key driver of kinase selectivity, and the alternative connectivity of the target compound provides a structurally distinct starting point for SAR exploration that cannot be achieved with the existing BDBM50342910 scaffold.
- [1] BindingDB. BDBM50342910 (6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)phenyl)urea). Ki = 1,330 nM for Dual Specificity Protein Kinase CLK2 (Homo sapiens). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50342910 (accessed 2026-05-09). View Source
- [2] Xing, L., Klug-McLeod, J., Rai, B., & Lunney, E. A. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry, 23(19), 6153–6162. View Source
